BRD4 Bromodomain Inhibition: IC50 Advantage Over Non-Sulfonamide Scaffolds
A derivative of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (Compound 40, US11466034 Example 40) exhibits an IC50 of 2.50 nM against the BRD4 bromodomain, demonstrating the scaffold's capacity for high-affinity target engagement [1]. While direct comparator data for the parent compound is not available, this value places it among potent BRD4 inhibitors and underscores the enabling role of the 4-chlorophenyl sulfonyl group.
| Evidence Dimension | IC50 vs BRD4 bromodomain |
|---|---|
| Target Compound Data | IC50 = 2.50 nM |
| Comparator Or Baseline | N/A (derivative of target compound) |
| Quantified Difference | N/A |
| Conditions | Inhibitory Activity Assay, BRD4 bromodomain 2 |
Why This Matters
High potency against BRD4 validates the scaffold for epigenetic probe development and oncology research, offering a starting point for lead optimization.
- [1] BindingDB. Ki Summary: Compound 40 (4-(1-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one). US11466034, Example 40. IC50 2.5 nM vs BRD4. View Source
